(R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
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Overview
Description
®-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl pyrocarbonate as a reagent to introduce the Boc group under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions, such as using oxalyl chloride in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for deprotection reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the removal of the Boc group, yielding the free amine.
Scientific Research Applications
®-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of ®-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The deprotection of the Boc group is typically achieved under acidic conditions, which cleaves the Boc group and releases the free amine .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl derivatives of amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyl esters: These esters are similar in that they contain the tert-butyl group, which imparts stability and reactivity to the molecule.
Uniqueness
What sets ®-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid apart is its specific structure, which combines the Boc group with a tetrahydroisoquinoline core. This unique combination allows for specific interactions and reactivity patterns that are not observed in simpler Boc-protected compounds.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
(4R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-10-8-17(15(20)21-16(2,3)4)9-12-7-11(14(18)19)5-6-13(10)12/h5-7,10H,8-9H2,1-4H3,(H,18,19)/t10-/m0/s1 |
InChI Key |
VEWPSVYNOLKPCR-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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